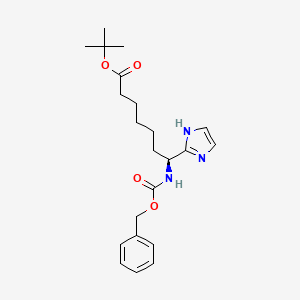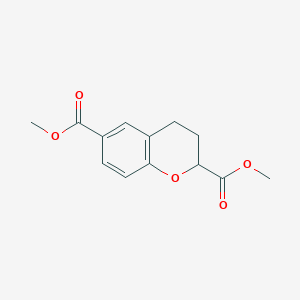
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid is a chiral amino acid derivative featuring a brominated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-3-methylpyridine.
Formation of the Amino Acid Backbone: The brominated pyridine is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitro derivatives.
Reduction: Reduction of the brominated pyridine ring can lead to the formation of dehalogenated products.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Oximes, nitro derivatives.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
科学的研究の応用
(3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the synthesis of complex heterocyclic structures.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and receptor binding.
作用機序
The mechanism of action of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can enhance binding affinity through halogen bonding, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions.
類似化合物との比較
- (3R)-3-Amino-3-(5-chloro-3-methylpyridin-2-YL)propanoic acid
- (3R)-3-Amino-3-(5-fluoro-3-methylpyridin-2-YL)propanoic acid
- (3R)-3-Amino-3-(5-iodo-3-methylpyridin-2-YL)propanoic acid
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and binding properties. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
- Reactivity: The brominated compound may undergo substitution reactions more readily than its chlorinated or fluorinated counterparts due to the weaker carbon-bromine bond.
This detailed article provides a comprehensive overview of (3R)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m1/s1 |
InChIキー |
CGEDBZFUEIBKHW-SSDOTTSWSA-N |
異性体SMILES |
CC1=CC(=CN=C1[C@@H](CC(=O)O)N)Br |
正規SMILES |
CC1=CC(=CN=C1C(CC(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hcl](/img/structure/B13045031.png)

![4-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13045035.png)




![[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13045064.png)


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)
